molecular formula C7H8ClN3 B2564645 3-Chloro-N-cyclopropylpyrazin-2-amine CAS No. 1209458-10-5

3-Chloro-N-cyclopropylpyrazin-2-amine

Cat. No. B2564645
M. Wt: 169.61
InChI Key: OQAMOVAJVHYIDG-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropylpyrazin-2-amine is a chemical compound with the CAS Number: 1209458-10-5 . It has a molecular weight of 169.61 and its IUPAC name is 3-chloro-N-cyclopropyl-2-pyrazinamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Chloro-N-cyclopropylpyrazin-2-amine is 1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-N-cyclopropylpyrazin-2-amine is a liquid with a molecular weight of 169.61 . Its IUPAC name is 3-chloro-N-cyclopropyl-2-pyrazinamine .

Scientific Research Applications

Nucleophilic Substitution Reactions

3-Chloro-N-cyclopropylpyrazin-2-amine exhibits notable reactivity in nucleophilic substitution reactions. For instance, primary and secondary aliphatic amines, as well as heterocyclic amines, can readily replace the chlorine atom in related structures like 2-chloro-3-cyanopyridines, leading to the formation of 2-aminopyridines. This reactivity paves the way for the synthesis of various heterocyclic compounds, such as hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles (Bomika et al., 1976).

Chemical Synthesis and Biological Activity

In the realm of chemical synthesis, structures similar to 3-Chloro-N-cyclopropylpyrazin-2-amine serve as substrates or intermediates in the formation of complex, bioactive molecules. For example, 2-chloro-3-cyanopyrazine is a substrate in the synthesis of tuberculostatic pyrazine derivatives. Such compounds, after undergoing further chemical transformations, have demonstrated significant in vitro tuberculostatic activity, highlighting their potential in medical applications (Foks et al., 2005).

Diverse Heterocyclic Synthesis

The compound is integral in the synthesis of diverse heterocyclic structures. It's employed in sophisticated synthetic sequences leading to the production of novel compounds with various biological activities. Notably, certain derivatives synthesized from similar compounds have shown promising antimicrobial activities, indicating their potential in addressing bacterial infections (Behbehani et al., 2011).

properties

IUPAC Name

3-chloro-N-cyclopropylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAMOVAJVHYIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-cyclopropylpyrazin-2-amine

Synthesis routes and methods

Procedure details

2,3-Dichloropyrazine (1.013 ml, 9.73 mmol) and cyclopropylamine (3 ml, 42.8 mmol) were combined in a microwave vial and heated at 130° C. for 30 minutes. The reaction mixture was partitioned between water (100 mL) and ethyl acetate (200 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (dichloromethane to ethyl acetate gradient) gave the desired 3-chloro-N-cyclopropylpyrazin-2-amine (1.45 g, 8.55 mmol, 88% yield) as an oil.
Quantity
1.013 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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